Dehydroxy Mirabegron Hydrochloride Salt is a chemical compound characterized by its molecular formula and a molecular weight of approximately 380.51 g/mol. It appears as a white to off-white solid and has a melting point exceeding 237 °C. This compound is an impurity derived from Mirabegron, a well-known beta-3 adrenergic receptor agonist utilized primarily for the treatment of overactive bladder. The presence of Dehydroxy Mirabegron in pharmaceutical formulations indicates its relevance in quality control and analytical chemistry, particularly in assessing the purity of Mirabegron products .
These reactions are crucial for understanding its behavior in biological systems and during synthesis .
Dehydroxy Mirabegron exhibits biological activity primarily as an impurity in Mirabegron formulations. While it is not marketed as a therapeutic agent, its structural similarity to Mirabegron suggests potential interactions with beta-3 adrenergic receptors. This interaction can lead to effects such as:
The synthesis of Dehydroxy Mirabegron Hydrochloride Salt typically involves:
Dehydroxy Mirabegron Hydrochloride Salt finds applications primarily in:
Interaction studies involving Dehydroxy Mirabegron Hydrochloride Salt focus on its potential effects when combined with other compounds or within biological systems. Key areas of investigation include:
Such studies are essential for ensuring safety and efficacy in therapeutic contexts .
Dehydroxy Mirabegron Hydrochloride Salt shares structural and functional similarities with several other compounds, particularly those related to adrenergic receptor activity. Notable similar compounds include:
| Compound Name | CAS Number | Key Characteristics |
|---|---|---|
| Mirabegron | 224721-62-4 | Beta-3 adrenergic receptor agonist; primary drug. |
| Solifenacin | 173366-78-9 | Antimuscarinic agent; used for overactive bladder. |
| Oxybutynin | 84110-20-3 | Anticholinergic agent; treats bladder spasms. |
What sets Dehydroxy Mirabegron apart from these compounds is its role as an impurity rather than a primary therapeutic agent. Its specific structural modifications provide insights into the metabolic pathways and stability profiles of beta-3 adrenergic receptor agonists, making it valuable for research and quality control without being directly involved in therapeutic applications .
The synthesis of Dehydroxy Mirabegron Hydrochloride Salt is intrinsically linked to Mirabegron’s manufacturing process, where impurity formation occurs through deliberate or incidental dehydroxylation. A patented method for Mirabegron synthesis provides insights into potential pathways for generating this impurity. Key steps involve the protection of amino groups and subsequent coupling reactions. For instance, 2-aminothiazole-4-acetic acid is protected using tert-butoxycarbonyl (Boc) groups in tetrahydrofuran (THF) at 0°C, followed by coupling with intermediates in N,N-dimethylformamide (DMF) using N,N'-carbonyldiimidazole (CDI).
Dehydroxy Mirabegron likely forms when hydroxylation steps are omitted or when dehydroxylation agents are introduced. For example, substituting hydroxyl-containing reagents with non-hydroxyl analogs during intermediate synthesis could yield the dehydroxy variant. The patent highlights the use of palladium carbon (Pd/C) in hydrogenation steps, which may inadvertently remove hydroxyl groups under specific conditions, contributing to impurity formation.
Table 1: Key Reagents in Mirabegron Synthesis and Potential Impurity Pathways
| Reagent | Role | Impact on Dehydroxy Formation |
|---|---|---|
| Boc Protection Agents | Amino group protection | Prevents hydroxylation at key sites |
| Pd/C | Hydrogenation catalyst | May catalyze dehydroxylation |
| CDI | Coupling agent | Stabilizes non-hydroxylated intermediates |
Catalytic systems play a pivotal role in controlling dehydroxylation efficiency. Palladium-based catalysts, particularly Pd/C, are employed in Mirabegron synthesis for hydrogenation steps. These systems may also facilitate dehydroxylation under hydrogen-rich conditions, especially at elevated temperatures. For example, Pd/C in methanol or THF at 20–30°C can selectively remove hydroxyl groups from intermediates, yielding Dehydroxy Mirabegron.
Alternative catalysts, such as platinum oxide (PtO₂) or Raney nickel, have not been explicitly documented in the context of this impurity but could offer complementary selectivity. The choice of catalyst support—such as activated carbon or alumina—also influences reaction kinetics. Pd/C’s high surface area and porosity enhance reactant adsorption, promoting efficient dehydroxylation.
Table 2: Catalytic Systems for Dehydroxylation
| Catalyst | Support | Conditions | Selectivity for Dehydroxylation |
|---|---|---|---|
| Pd/C | Carbon | H₂, 25°C, THF | High |
| PtO₂ | None | H₂, 30°C, Methanol | Moderate |
| Ni | Raney type | H₂, 50°C, Ethanol | Low |
Scalable synthesis of Dehydroxy Mirabegron Hydrochloride Salt demands precise control over reaction parameters. Temperature, solvent polarity, and stoichiometry are critical factors. The patent specifies reactions conducted at 0°C for Boc protection and room temperature for coupling, ensuring minimal side reactions. Increasing temperature to 30°C during hydrogenation with Pd/C accelerates dehydroxylation but risks over-reduction.
Solvent selection profoundly impacts yield. Polar aprotic solvents like DMF stabilize intermediates, while THF’s moderate polarity facilitates reagent mixing. Methanol, used in alternative routes, may enhance Pd/C activity but could reduce solubility of aromatic intermediates.
Stoichiometric optimization, such as maintaining a 1:1 molar ratio of CDI to intermediates, prevents overcoupling and minimizes byproducts. Additionally, gradient purification techniques—employing ethanol-water recrystallization—ensure high purity (>98%) of the final impurity.
Table 3: Optimized Parameters for Impurity Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 20–25°C | Maximizes selectivity |
| Solvent | THF/DMF (1:1) | Balances solubility and reactivity |
| Catalyst Loading | 5% Pd/C | Ensures complete dehydroxylation |
| Reaction Time | 12–24 hours | Minimizes degradation |
Reverse Phase High Performance Liquid Chromatography serves as the primary analytical technique for Dehydroxy Mirabegron Hydrochloride Salt impurity detection [7] [5]. The method development typically employs C18 stationary phases with various column configurations including Waters Symmetry Shield RP-8 columns and Puratis C18 columns (250 × 4.6mm, 5μm) to achieve optimal separation [5] [8]. Mobile phase optimization involves gradient elution systems utilizing ammonium acetate buffers with pH adjustment to 4.5 combined with methanol or acetonitrile as organic modifiers [5] [9].
Two-Dimensional Liquid Chromatography techniques provide enhanced separation capabilities for complex pharmaceutical matrices where traditional one-dimensional methods prove insufficient [10] [11]. High-resolution sampling Two-Dimensional Liquid Chromatography enables detection of impurities present at 0.05% relative to the active pharmaceutical ingredient, meeting International Conference on Harmonisation Guideline Q3A(R2) requirements [11] [12]. This approach utilizes heart-cutting technology to transfer specific fractions from the first dimension to a second chromatographic system with different selectivity properties [10] [11].
Ultra Performance Liquid Chromatography exploits sub-2 μm particle technology to generate enhanced resolution and sensitivity for impurity profiling [13] [14]. The technique demonstrates superior performance with theoretical plate counts exceeding 15,000-20,000 compared to conventional High Performance Liquid Chromatography systems [13] [14]. Analysis time reduction of approximately 40% with concurrent solvent consumption decrease of over 58% makes this approach particularly attractive for high-throughput pharmaceutical analysis [14].
Temperature Responsive Liquid Chromatography coupled with Reversed Phase Liquid Chromatography offers systematic and optimization-free refocusing capabilities for pharmaceutical impurity analysis [15]. This combination enables generic Liquid Chromatography × Liquid Chromatography applications requiring minimal method development while maintaining high peak capacity and resolution [15].
| Technique | Key Advantages | Application | Typical Resolution |
|---|---|---|---|
| Reverse Phase High Performance Liquid Chromatography | High resolution, sensitivity, established protocols | Primary method for pharmaceutical impurity analysis | 1000-10000 theoretical plates |
| Two-Dimensional Liquid Chromatography | Enhanced separation of coeluting compounds | Detection of impurities hidden under API peaks | Enhanced by factor of 10-100 |
| Ultra Performance Liquid Chromatography | Faster analysis, higher throughput, sub-2 μm particles | Rapid impurity profiling in drug substances | 15000-20000 theoretical plates |
| Comprehensive Two-Dimensional Chromatography | Increased peak capacity, complex mixture analysis | Analysis of complex drug formulations | Peak capacity >1000 |
| Temperature Responsive Liquid Chromatography | Systematic refocusing, minimal method development | Generic approach for pharmaceutical analysis | Variable based on temperature gradient |
| Ion Exchange Chromatography | Separation based on ionic charge properties | Protein and charged compound separation | High for charged species |
Column selection plays a critical role in method development, with emphasis on utilizing dissimilar or orthogonal stationary phases to achieve maximum selectivity [16] [17]. The selection process involves screening diverse compounds on multiple column types followed by chemometric evaluation using algorithms such as Kennard and Stone to identify the most dissimilar chromatographic systems [16]. Sequential optimization approaches focus on stationary phase selection, mobile phase pH optimization, organic modifier composition adjustment, and gradient slope refinement [16].
Liquid Chromatography-Mass Spectrometry represents the gold standard for pharmaceutical impurity identification and quantification [18] [19] [20]. Quadrupole Time-of-Flight accurate mass instruments provide molecular weight determination, proposed molecular formulas, and structural information through tandem mass spectrometry fragmentation patterns [21] [19]. Detection limits typically range from 0.001-0.01 ppm for tandem mass spectrometry applications, enabling trace-level impurity detection well below regulatory thresholds [20].
High-Resolution Mass Spectrometry utilizing accurate mass measurement capabilities enables precise molecular identification and structural elucidation of unknown impurities [18] [22]. The technique provides exact mass determination with sub-ppm accuracy, facilitating molecular formula assignment and database searching for compound identification [22] [19]. Isotopic pattern analysis provides additional confirmation of elemental composition, particularly valuable for compounds containing heteroatoms such as sulfur and nitrogen present in Dehydroxy Mirabegron structure [21] [19].
Cold Electron Ionization Mass Spectrometry offers enhanced molecular ion formation compared to conventional electrospray ionization methods [19]. This technique provides enhanced molecular ions through supersonic molecular beam technology, increasing identification probabilities when coupled with electron ionization libraries such as National Institute of Standards and Technology databases [19]. The method demonstrates broad dynamic range capabilities exceeding four orders of magnitude with signal-to-noise ratios exceeding 10,000 for active pharmaceutical ingredients [19].
Ion Mobility Spectrometry-Mass Spectrometry provides an additional dimension of separation based on ion size, shape, charge, and mass characteristics [23] [24]. The technique operates on millisecond timescales, enabling nested separation between chromatographic and time-of-flight mass spectrometry analysis [24]. Reduced mobility measurements provide characteristic fingerprints for compound identification, with analysis times typically below 10 seconds for pharmaceutical applications [23].
| Method | Detection Limit | Identification Capability | Primary Application |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry | 0.01-0.1 ppm | Molecular weight determination | Quantitative impurity analysis |
| Liquid Chromatography-Tandem Mass Spectrometry | 0.001-0.01 ppm | Structural elucidation via fragmentation | Structural characterization |
| High-Resolution Mass Spectrometry | 0.001-0.005 ppm | Exact mass and molecular formula | Unknown impurity identification |
| Cold Electron Ionization Mass Spectrometry | 0.005-0.05 ppm | Enhanced molecular ion identification | Untargeted analysis |
| Quadrupole Time-of-Flight Mass Spectrometry | 0.001-0.01 ppm | Accurate mass with high resolution | Precise molecular identification |
| Ion Mobility Spectrometry-Mass Spectrometry | 0.1-1 ppm | Size, shape, and charge separation | Rapid qualitative screening |
Multiple Reaction Monitoring mode provides enhanced selectivity and sensitivity for targeted impurity quantification [20] [25]. This approach utilizes specific precursor-to-product ion transitions characteristic of the target analyte, minimizing matrix interference and improving signal-to-noise ratios [20]. Method development involves optimization of collision energies, precursor ion selection, and product ion monitoring to achieve maximum sensitivity and specificity [20].
Advanced mass spectrometry databases facilitate rapid impurity identification through spectral matching and fragmentation pattern comparison [22]. Comprehensive analytical result databases collected over extended periods enable precise pharmaceutical comparisons and impurity risk assessment [22]. These resources provide invaluable insights into structural relationships and support regulatory compliance efforts [22].
Method validation for Dehydroxy Mirabegron Hydrochloride Salt impurity analysis follows International Conference on Harmonisation Q2(R2) guidelines encompassing specificity, linearity, accuracy, precision, detection limits, quantitation limits, range, and robustness parameters [26] [27] [28]. Specificity evaluation requires demonstration of complete separation from matrix components including excipients, degradation products, and other related substances [27] [29]. Chromatographic resolution between closely eluting compounds must exceed 1.5 with peak purity confirmation through diode array detection or mass spectrometry [5] [29].
Linearity assessment involves preparation of calibration standards across the analytical range using minimum five concentration levels [27] [30]. Linear regression analysis requires correlation coefficients exceeding 0.995 with statistical evaluation of y-intercept, slope, and residual sum of squares [27] [30]. For impurity analysis, the validated range typically extends from the reporting threshold to 120% of the specification limit [27] [28].
Accuracy determination utilizes spiking studies with known quantities of impurities added to drug substance or placebo matrices [27] [30]. Recovery studies across three concentration levels (50%, 100%, 150%) performed in triplicate demonstrate method accuracy with acceptance criteria of 98-102% recovery for impurity quantification [27] [30]. Statistical analysis includes confidence interval calculation and bias assessment [30].
Precision evaluation encompasses repeatability and intermediate precision assessments [27] [31]. Repeatability studies involve six replicate preparations at target concentration with relative standard deviation requirements not exceeding 2.0% [27] [29]. Intermediate precision evaluation incorporates different days, analysts, and potentially different equipment to assess method ruggedness [27] [31].
| Parameter | Acceptance Criteria | Typical Method Performance |
|---|---|---|
| Specificity | Complete separation from matrix components | Baseline resolution achieved |
| Linearity | Correlation coefficient ≥0.995 | R² = 0.999 or higher |
| Accuracy | Recovery 98-102% for impurities | 99.67-104.98% recovery |
| Precision (Repeatability) | Relative Standard Deviation ≤2.0% | RSD <2.0% |
| Precision (Intermediate) | Relative Standard Deviation ≤5.0% | RSD <5.0% |
| Detection Limit | Signal-to-noise ratio ≥3:1 | 0.02-0.07 ppm |
| Quantitation Limit | Signal-to-noise ratio ≥10:1 | 0.04-0.21 ppm |
| Range | Reporting threshold to 120% of specification | LOQ to 150% of target concentration |
| Robustness | Results unaffected by small variations | Acceptable variation ±5% |
Detection and quantitation limit determination employs signal-to-noise ratio methodology or statistical approaches based on calibration curve parameters [27] [28]. Detection limits require signal-to-noise ratios of at least 3:1, while quantitation limits demand 10:1 ratios with acceptable precision and accuracy at the limit level [27] [28]. Alternative approaches utilize standard deviation of response and slope of calibration curve for mathematical limit calculation [28].
Robustness evaluation assesses method performance under deliberately varied analytical conditions [27] [31]. Parameters typically investigated include mobile phase composition variations, pH adjustments, temperature changes, flow rate modifications, and column aging effects [27] [31]. The method demonstrates robustness when results remain within acceptable limits despite small but deliberate variations in method parameters [31].
System suitability testing establishes ongoing method performance criteria for routine analysis [32] [31]. Parameters monitored include retention time reproducibility, peak area precision, theoretical plate count, tailing factor, and resolution between critical peak pairs [32] [29]. Acceptance criteria ensure consistent analytical performance throughout the analytical sequence [31].
| Detection Method | Wavelength/Mode | Sensitivity | Selectivity | Application |
|---|---|---|---|---|
| Ultraviolet Detection | 243-247 nm | Moderate | Limited | Routine analysis |
| Diode Array Detection | 200-400 nm range | Good | Good with spectral information | Peak purity assessment |
| Mass Spectrometry | Multiple Reaction Monitoring | Excellent | Excellent | Structural identification |
| Fluorescence Detection | Excitation/Emission specific | High for fluorescent compounds | High specificity | Specific compound detection |
| Evaporative Light Scattering Detection | Universal detection | Good for non-UV active compounds | Universal but less selective | Non-chromophoric compounds |
| High Dynamic Range Detection | Enhanced dynamic range | Excellent | Enhanced selectivity | Wide concentration range analysis |
Dehydroxy Mirabegron Hydrochloride Salt represents a significant degradation product derived from the parent compound Mirabegron through specific degradation pathways. The structural elucidation of this impurity has been extensively studied using comprehensive analytical approaches that combine chromatographic separation with mass spectrometric identification [1] [2].
The compound possesses the molecular formula C21H24N4OS·HCl with a molecular weight of 417.0 g/mol, indicating the loss of the hydroxyl group from the original Mirabegron structure while maintaining the core thiazole and phenylethyl amine moieties [2]. The chemical structure is characterized as 2-Amino-N-[4-[2-[(2-phenylethyl)amino]ethyl]phenyl]-4-Thiazoleacetamide Hydrochloride Salt, with the systematic name reflecting the dehydroxylation of the chiral carbon center [1].
The formation of Dehydroxy Mirabegron Hydrochloride Salt occurs through multiple degradation pathways, primarily under hydrolytic and oxidative stress conditions [3]. Research conducted using Ultra Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) has identified seven distinct degradation products, with the dehydroxy derivative being one of the major degradation species [3].
The degradation process involves the elimination of the hydroxyl group from the phenylethyl side chain, which can occur through multiple mechanisms including:
Hydrolytic Degradation: Under acidic and alkaline conditions, the hydroxyl group undergoes elimination reactions, leading to the formation of the dehydroxy derivative [3] [4].
Oxidative Degradation: Peroxide-mediated oxidation can facilitate the removal of the hydroxyl group through radical mechanisms [3].
Thermal Degradation: Although Mirabegron shows relative stability under thermal conditions, prolonged exposure can lead to dehydroxylation [5].
The structural elucidation of Dehydroxy Mirabegron Hydrochloride Salt has been accomplished using multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional and two-dimensional techniques, has been employed to confirm the structural assignments [6] [7].
Mass spectrometric analysis using electrospray ionization (ESI) in positive ion mode provides characteristic fragmentation patterns that confirm the molecular structure. The base peak typically corresponds to the protonated molecular ion [M+H]+, with subsequent fragmentation showing losses characteristic of the thiazole and phenylethyl amine fragments [8].
The quantitative assessment of Dehydroxy Mirabegron Hydrochloride Salt in pharmaceutical formulations requires sophisticated analytical methodologies capable of achieving the necessary sensitivity and specificity. High Performance Liquid Chromatography (HPLC) represents the primary analytical platform for impurity quantification, with various column chemistries and mobile phase systems being employed [8] [9].
The most widely adopted approach utilizes reverse-phase chromatography with C18 stationary phases, employing gradient elution systems that incorporate buffer solutions to achieve optimal separation. The mobile phase typically consists of phosphate buffer systems with pH values ranging from 3.0 to 6.5, combined with organic modifiers such as acetonitrile or methanol [10] [9].
Optimal chromatographic conditions for the quantitative determination of Dehydroxy Mirabegron Hydrochloride Salt have been established through systematic method development studies. The following parameters represent the consensus from multiple analytical investigations:
Column Specifications: Octadecylsilane chemically bonded silica columns with dimensions ranging from 150 mm × 4.6 mm to 250 mm × 4.6 mm, with particle sizes of 5 μm or smaller for enhanced resolution [10] [9].
Mobile Phase Composition: Gradient elution employing potassium dihydrogen phosphate buffer (0.01-0.05 mol/L) adjusted to pH 4.0-6.5, combined with methanol (5-20%) as mobile phase A, and acetonitrile as mobile phase B [10] [9].
Detection Parameters: Ultraviolet detection at 220 nm provides optimal sensitivity for the thiazole chromophore, while column temperature is maintained at 30-35°C to ensure reproducible retention times [10] [8].
The quantitative assessment of Dehydroxy Mirabegron Hydrochloride Salt requires validation according to International Conference on Harmonization (ICH) guidelines. The analytical methods demonstrate excellent linearity over the concentration range of 0.02-0.72 ppm, with correlation coefficients exceeding 0.999 [11] [12].
The limit of quantification (LOQ) has been established at levels as low as 0.02 ppm for Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) methods, while conventional HPLC methods achieve LOQ values in the range of 7.02-9.18 ng [8] [12]. Method precision, expressed as relative standard deviation (RSD), consistently falls below 2% for replicate analyses, demonstrating excellent reproducibility [11].
Stability-indicating analytical methods for Dehydroxy Mirabegron Hydrochloride Salt assessment require comprehensive forced degradation studies to demonstrate the method's ability to separate the impurity from degradation products and excipients. These studies encompass hydrolytic, oxidative, thermal, and photolytic stress conditions as specified in ICH guidelines Q1A(R2) [5] [3].
The forced degradation studies reveal that Mirabegron exhibits varying degrees of stability under different stress conditions. Under hydrolytic conditions (0.1 M HCl and 0.1 M NaOH at 80°C), the compound shows 10-20% degradation, leading to the formation of multiple degradation products including the dehydroxy derivative [13]. Oxidative stress using hydrogen peroxide (3%) results in similar degradation levels, while thermal and photolytic conditions show minimal degradation [5] [3].
The specificity of stability-indicating methods is demonstrated through peak purity analysis using photodiode array detection. The peak purity index for Dehydroxy Mirabegron Hydrochloride Salt consistently exceeds 0.95, indicating no co-eluting impurities or degradation products [5]. The method's ability to separate the impurity from closely related compounds is confirmed through resolution studies, with resolution values exceeding 2.0 between adjacent peaks [10].
Stress testing under various conditions confirms that degradation products do not interfere with the quantification of Dehydroxy Mirabegron Hydrochloride Salt, establishing the method's stability-indicating nature [5] [4]. The chromatographic system demonstrates adequate resolution between the impurity and all potential degradation products, with baseline separation achieved in all cases [10].
The robustness of stability-indicating methods for Dehydroxy Mirabegron Hydrochloride Salt has been evaluated through systematic variation of critical method parameters. These studies encompass changes in mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min), with the method maintaining acceptable performance across all tested conditions [5].
System suitability parameters are established to ensure consistent method performance. These include requirements for theoretical plate count (>5000), tailing factor (<2.0), and resolution between critical peak pairs (>2.0) [10] [9]. The system suitability solution contains a mixture of Mirabegron and its known impurities, including Dehydroxy Mirabegron Hydrochloride Salt, at concentrations that challenge the method's separation capability [10].
The stability-indicating nature of the methods is further confirmed through the analysis of samples subjected to accelerated stability conditions. These studies demonstrate that the methods can accurately quantify Dehydroxy Mirabegron Hydrochloride Salt in the presence of degradation products that may form during long-term storage [14]. The methods maintain their quantitative accuracy even in the presence of excipients commonly found in pharmaceutical formulations, ensuring their applicability to finished dosage forms [15].
The comprehensive validation of these stability-indicating methodologies ensures their suitability for routine quality control applications, supporting the pharmaceutical industry's commitment to product quality and patient safety. The methods provide the necessary analytical foundation for monitoring Dehydroxy Mirabegron Hydrochloride Salt levels throughout the product lifecycle, from development through commercial manufacturing and stability testing [14] [16].